
1-Methylazetidin-3-amine
Overview
Description
1-Methylazetidin-3-amine (CAS 959957-92-7) is a four-membered azetidine ring compound with a methyl group at the 1-position and an amine group at the 3-position. Its molecular formula is C₄H₁₀N₂, with a molecular weight of 86.1 g/mol and a purity of ≥98% when supplied by vendors like Combi-Blocks Inc. . The compound requires refrigeration for storage and is used as a building block in organic synthesis, particularly in pharmaceutical research (e.g., in the synthesis of centrally acting agents) . Its dihydrochloride salt (CAS 1139634-75-5) is also commercially available, with enhanced solubility and stability for industrial applications .
Preparation Methods
Nucleophilic Substitution on Azetidine-3-yl Intermediates
A prominent method involves using azetidine-3-yl methanesulfonate or related sulfonate esters as electrophilic intermediates. These intermediates undergo nucleophilic substitution with methylamine or other amines to yield the target compound.
Key Experimental Findings
- Starting from 1-benzhydryl-3-azetidinol, the corresponding methanesulfonate intermediate was prepared and shown to be stable for at least nine months at room temperature.
- Reaction of this intermediate with amines (e.g., piperidine) in acetonitrile at 80 °C yielded azetidine-3-amines.
- Using two equivalents of the amine without added base improved yields significantly (e.g., from 33% to 72%).
- This method compares favorably to strain-release methodologies, which typically yield around 56%.
Parameter | Condition | Yield (%) | Notes |
---|---|---|---|
1 equiv amine + Hunig’s base | MeCN, 80 °C, overnight | 33 | Lower yield |
2 equiv amine, no base | MeCN, 80 °C, overnight | 72 | Higher yield, preferred method |
Strain-release method | Literature reported | 56 | Less efficient |
This method is versatile and allows for the preparation of various substituted azetidine-3-amines by changing the amine nucleophile.
Alkylation of Primary or Secondary Amines
Alkylation methods are classical routes to N-methylated amines. However, direct alkylation of primary or secondary amines often leads to mixtures of mono-, di-, and tri-alkylated products, complicating purification.
- Alkylation of azetidine amines with methyl halides or methylating agents can introduce the N-methyl group.
- Careful control of stoichiometry and reaction conditions is necessary to avoid over-alkylation.
- Use of protective groups or sulfonamide derivatives can improve selectivity.
This method is efficient for tertiary amines but less so for selective preparation of 1-methylazetidin-3-amine without side products.
Direct Amination via Single-Step Synthesis
Recent advances have demonstrated single-step synthesis of azetidine-3-amines by nucleophilic displacement on activated azetidine intermediates.
- Using 1-benzhydrylazetidin-3-yl methanesulfonate with amines under mild conditions yields N-substituted azetidine-3-amines.
- This approach avoids multi-step protection and deprotection sequences.
- It is scalable and provides good yields with simple work-up procedures.
The reaction typically involves stirring the intermediate with two equivalents of the amine in acetonitrile at 80 °C overnight, followed by purification by silica gel chromatography.
Summary Table of Preparation Methods
Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Nucleophilic substitution on azetidine-3-yl methanesulfonate | 1-Benzhydryl-3-azetidinol → methanesulfonate intermediate + amine | MeCN, 80 °C, overnight | Up to 72 | Good selectivity, scalable | Requires intermediate preparation |
Direct alkylation of azetidine amines | Azetidin-3-amine + methyl halide | Controlled alkylation conditions | Variable | Simple reagents | Over-alkylation risk |
Single-step displacement | Activated azetidine intermediate + amine | MeCN, 80 °C, overnight | Moderate to high | Single step, mild conditions | Limited substrate scope |
Catalytic N-methylation | Amines + methanol + catalyst | 100 °C, catalytic system | Moderate | Green methyl source | Less explored for azetidine rings |
Chemical Reactions Analysis
Reactivity with CO₂: Carbamate Formation
The reaction of 1-methylazetidin-3-amine with CO₂ follows a six-membered zwitterionic mechanism (Figure 1), where CO₂ interacts with two amine molecules. This pathway avoids the high energy barriers (~40 kcal/mol) associated with four-membered mechanisms . Key steps include:
-
Nucleophilic attack by the amine on CO₂, forming a zwitterionic intermediate.
-
Proton transfer via a six-membered transition state, yielding carbamic acid or ammonium carbamate .
Table 1: CO₂ Reaction Pathways
Mechanism | Activation Energy (kcal/mol) | Key Features |
---|---|---|
Four-membered | 40–50 | High barrier, single-step reaction |
Six-membered | ~31 (in H₂O) | Lower barrier, involves two amines |
Nucleophilic Substitution Reactions
The strained azetidine ring facilitates nucleophilic substitution. For example:
-
Displacement of mesylates : this compound derivatives react with amines (e.g., piperidine) in acetonitrile at 80°C, achieving 72% yield without requiring a base .
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enabling downstream Hofmann elimination10.
Table 2: Substitution Reaction Conditions
Substrate | Reagent/Conditions | Product | Yield |
---|---|---|---|
Azetidine mesylate | 2 equiv. amine, MeCN, 80°C | Displaced azetidine derivative | 72% |
This compound | Methyl iodide, excess | Quaternary ammonium salt | N/A |
Oxidation and Reduction
-
Oxidation : Forms N-oxide derivatives using H₂O₂ or KMnO₄.
-
Reduction : Limited applicability but may reduce to saturated hydrocarbons under strong reducing conditions (e.g., LiAlH₄).
Acylation and Ring-Opening
-
Acylation : Reacts with acyl chlorides to form amides.
-
Ring-opening : Under acidic conditions, the azetidine ring opens via protonation of the nitrogen, enabling further functionalization .
Biological Interactions
While not a direct chemical reaction, this compound modulates enzyme activity (e.g., oxidative stress response enzymes) and exhibits antimicrobial properties in vitro.
Key Mechanistic Insights
-
Strain-Driven Reactivity : The azetidine ring’s strain lowers activation barriers in substitution and CO₂ reactions.
-
Solvent Effects : Aqueous environments reduce CO₂ reaction barriers by ~9 kcal/mol compared to gas phase .
-
Catalytic Assistance : Bro̷nsted bases (e.g., water) stabilize zwitterionic intermediates in CO₂ carbamation .
This reactivity profile underscores this compound’s utility in synthesizing pharmacologically active compounds and functional materials.
Scientific Research Applications
Scientific Research Applications
1-Methylazetidin-3-amine has several key applications across different scientific domains:
Chemistry
- Building Block : It serves as a crucial building block in the synthesis of more complex organic molecules. Its unique azetidine structure allows for diverse functionalization, making it valuable in synthetic organic chemistry.
Biology
- Biological Activity : The compound is studied for its interactions with biomolecules, particularly its potential to modulate enzyme activity and gene expression. It acts as a ligand that can bind to specific receptors or enzymes, influencing various cellular processes.
Medicine
- Pharmaceutical Intermediate : Ongoing research is exploring its potential as a pharmaceutical intermediate. Its structural properties may enhance drug efficacy, particularly in developing new therapeutic agents targeting specific diseases.
Industry
- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in materials science and industrial chemistry.
Biological Activities
Research indicates that this compound exhibits significant biological activities:
Antimicrobial Properties
Preliminary studies suggest that it may possess antimicrobial effects against various pathogens, although further research is required to fully elucidate its spectrum of activity.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits antiproliferative effects on cancer cell lines. For instance:
- A study on MCF-7 human breast cancer cells revealed significant antiproliferative activity at low concentrations (IC50 values around 0.075 µM). Mechanistic investigations indicated that the compound disrupts tubulin polymerization and induces apoptosis by modulating pro-apoptotic and anti-apoptotic protein expression.
Case Studies and Research Findings
Several notable studies have investigated the applications and biological activities of this compound:
Study Focus | Findings |
---|---|
Anticancer Studies | Significant antiproliferative effects on MCF-7 cells; disruption of tubulin polymerization leading to apoptosis. |
Antimicrobial Studies | Evidence of antimicrobial activity against specific bacterial strains; further studies needed for comprehensive understanding. |
Mechanism of Action
The mechanism of action of 1-Methylazetidin-3-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Methylazetidin-3-amine vs. Its Dihydrochloride Salt
Key Differences :
- The dihydrochloride salt has higher solubility in polar solvents due to ionic character, making it preferable in aqueous reactions.
- The free base is more reactive in non-polar environments, such as in coupling reactions requiring neutral pH .
1-Benzyhydryl Derivatives
1-Benzyhydryl-3-methylazetidin-3-amine (CAS 133891-52-8)
- Molecular Formula : C₁₇H₂₀N₂
- Molecular Weight : 252.4 g/mol
- Structure : A bulky benzhydryl (diphenylmethyl) group replaces the methyl group at the 1-position.
1-Benzyhydrylazetidin-3-amine Hydrochloride (CAS 1189735-08-7)
- Molecular Formula : C₁₆H₁₈N₂·HCl
- Molecular Weight : 274.8 g/mol
- Structure : Lacks the 3-methyl group but retains the benzhydryl substituent.
Comparison with this compound :
- Lipophilicity : Benzhydryl derivatives exhibit higher logP values due to aromatic rings, enhancing membrane permeability in drug design.
- Steric Effects : The bulky benzhydryl group may hinder reactivity in sterically demanding reactions compared to the smaller methyl group .
Extended Chain Derivatives: 2-(1-Methylazetidin-3-yl)ethan-1-amine
- CAS : 1542210-23-0
- Molecular Formula : C₆H₁₄N₂
- Molecular Weight : 114.2 g/mol
- Structure : An ethylamine chain extends from the azetidine ring.
Key Differences :
- Reactivity : The ethylamine side chain introduces additional nucleophilic sites, enabling participation in multi-step conjugation reactions.
- Applications : Used in synthesizing complex molecules like peptidomimetics or polymer precursors .
Azetidine Derivatives in Medicinal Chemistry
- Example : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (synthesized via copper-catalyzed coupling) .
- Structure : Features a pyrazole ring and cyclopropyl group, diverging from the azetidine core.
- Application : Demonstrates the versatility of amine-containing heterocycles in targeting kinase inhibitors or GPCRs.
Data Tables
Table 1. Comparative Overview of Azetidine Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
---|---|---|---|---|
This compound | 959957-92-7 | C₄H₁₀N₂ | 86.1 | Free base, refrigeration |
This compound·2HCl | 1139634-75-5 | C₄H₁₀N₂·2HCl | 159.5 | High solubility |
1-Benzyhydryl-3-methylazetidin-3-amine | 133891-52-8 | C₁₇H₂₀N₂ | 252.4 | Lipophilic, bulky substituent |
2-(1-Methylazetidin-3-yl)ethan-1-amine | 1542210-23-0 | C₆H₁₄N₂ | 114.2 | Extended-chain functionality |
Biological Activity
1-Methylazetidin-3-amine, a compound with a four-membered nitrogen-containing heterocycle, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its azetidine ring structure, which contributes to its unique pharmacological properties. Its molecular formula is with a molecular weight of approximately 86.14 g/mol. The compound can exist in various forms, including hydrochloride salts that enhance solubility and stability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a ligand that can bind to receptors or enzymes, modulating their activity. This modulation can influence various cellular processes, including:
- Gene Expression : The compound may affect the expression of genes involved in oxidative stress response and apoptosis.
- Enzyme Activity : It has been shown to interact with enzymes that play critical roles in metabolic pathways.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Anticancer Activity : In vitro studies have demonstrated antiproliferative effects in cancer cell lines, indicating its potential as a therapeutic agent .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Studies :
- A study evaluated the compound's effects on MCF-7 human breast cancer cells, revealing significant antiproliferative activity at low concentrations (IC50 values around 0.075 µM) . Mechanistic studies indicated that the compound disrupts tubulin polymerization and induces apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
-
Antimicrobial Studies :
- Research has shown that this compound exhibits antimicrobial activity against specific bacterial strains, although further studies are required to elucidate its full spectrum of activity.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
Compound Name | Key Differences |
---|---|
N-Methylazetidin-3-amine | Contains an additional methyl group; may alter pharmacokinetics |
This compound dihydrochloride | Contains two hydrochloric acid molecules; similar core structure |
Azetidin-3-amine | Lacks N-methyl group; simpler structure |
This comparison highlights how structural variations can influence biological activity and therapeutic potential.
Q & A
Q. What are the established synthetic routes for 1-Methylazetidin-3-amine, and how do their mechanistic pathways differ?
Basic
The synthesis of this compound typically involves ring-closing strategies or functionalization of preformed azetidine scaffolds. For example, cyclopropanamine derivatives can undergo alkylation or reductive amination to introduce the methyl group at the 1-position (e.g., using formaldehyde/ammonia in acidic conditions, as seen in analogous heterocyclic amine syntheses) . Copper-catalyzed cross-coupling reactions (e.g., Ullmann-type couplings) are also employed to install substituents on the azetidine ring . Key limitations include competing side reactions (e.g., over-alkylation) and the need for rigorous purification to isolate the amine product.
Advanced
Advanced routes leverage enantioselective catalysis to access stereochemically pure derivatives. For instance, chiral ligands paired with palladium or nickel catalysts can induce asymmetry during ring formation . Computational studies (DFT) are critical for predicting transition states and optimizing reaction pathways to minimize racemization . Challenges include managing ring strain in azetidine systems, which can lead to unintended ring-opening under harsh conditions.
Q. How can researchers mitigate byproduct formation during this compound synthesis?
Methodological Approach
Byproduct formation often arises from incomplete ring closure or oxidation of the amine group. Strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates and reduce side reactions .
- Catalyst Screening : Copper(I) bromide enhances selectivity in cross-coupling steps, as demonstrated in analogous pyrazole-amine syntheses .
- Temperature Control : Maintaining reactions at 35–50°C prevents thermal degradation .
- In Situ Monitoring : LC-MS or inline IR spectroscopy detects intermediates, allowing real-time adjustments .
Q. What analytical techniques are essential for characterizing this compound and validating purity?
Basic
- NMR Spectroscopy : H and C NMR confirm regiochemistry and detect impurities (e.g., residual solvents or unreacted starting materials) .
- Mass Spectrometry : HRMS (ESI) verifies molecular weight and isotopic patterns .
- Chromatography : HPLC with UV/Vis detection quantifies purity (>95% is typical for research-grade material) .
Advanced
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
- Dynamic NMR : Probes conformational flexibility of the azetidine ring, which impacts reactivity .
Q. How should contradictions in reported reaction yields for this compound synthesis be addressed?
Methodological Approach
Discrepancies often stem from variations in reagent quality, solvent purity, or catalytic loading. To resolve these:
- Reproducibility Protocols : Standardize reaction conditions (e.g., degassing solvents, using anhydrous reagents) .
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, stoichiometry) identifies critical factors affecting yield .
- Comparative Analysis : Cross-reference spectral data (e.g., NMR shifts) to confirm structural consistency across studies .
Q. What safety protocols are critical when handling this compound?
Basic
- PPE : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Waste Disposal : Segregate acidic or halogenated byproducts for professional hazardous waste treatment .
Advanced
- Degradation Studies : Monitor stability under light, heat, or humidity to assess long-term storage risks .
- Ecotoxicity Screening : Evaluate bioaccumulation potential using predictive models (e.g., EPI Suite) if environmental release is possible .
Q. How does the electronic environment of this compound influence its reactivity in catalysis?
Advanced
The methyl group at the 1-position increases steric hindrance, reducing nucleophilicity at the 3-amine site. Computational modeling (DFT) reveals that electron-withdrawing substituents on the azetidine ring enhance stability in acidic media but reduce coordination capacity in metal-catalyzed reactions . Experimental validation via Hammett plots or kinetic isotope effects can quantify these electronic effects .
Q. What computational tools predict the physicochemical properties of this compound?
Methodological Approach
- Solubility Prediction : COSMO-RS models estimate solubility in organic/aqueous matrices .
- pKa Estimation : Software like MarvinSuite calculates basicity (predicted pKa ~9.5 for the amine group) .
- Degradation Pathways : Molecular dynamics simulations identify likely hydrolysis or oxidation products under environmental conditions .
Q. How can researchers design derivatives of this compound for targeted bioactivity?
Advanced
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., fluorinated groups) to modulate lipophilicity and membrane permeability .
- Fragment-Based Screening : X-ray co-crystallization with target proteins (e.g., enzymes) identifies binding motifs .
- Metabolic Stability Assays : Liver microsome studies predict in vivo half-life and guide structural modifications .
Properties
IUPAC Name |
1-methylazetidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-6-2-4(5)3-6/h4H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWZYRJXBPPLLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595788 | |
Record name | 1-Methylazetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959957-92-7 | |
Record name | 1-Methylazetidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.